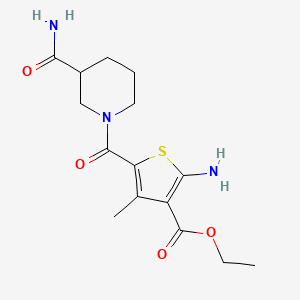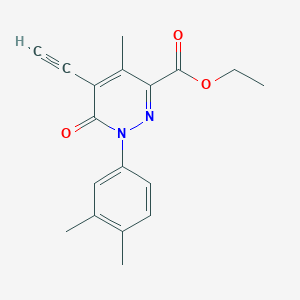![molecular formula C16H16N2O2 B4912475 6-METHOXY-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE](/img/structure/B4912475.png)
6-METHOXY-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-METHOXY-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with hemoglobin subunits alpha and beta .
Mode of Action
The compound’s interaction with its targets and the resulting changes are currently unknown .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXY-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves a multi-step process. One common method includes the reaction of 3-methylphenol with methoxybenzyl chloride under basic conditions to form the intermediate 3-methylphenoxy methoxybenzyl ether. This intermediate is then subjected to cyclization with o-phenylenediamine in the presence of a suitable catalyst to yield the final benzodiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as palladium or copper complexes are often employed to facilitate the cyclization process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
6-METHOXY-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzodiazole ring can be reduced under hydrogenation conditions to form a dihydrobenzodiazole derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
6-METHOXY-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-2-methylbenzothiazole: Shares the methoxy and benzothiazole moieties but differs in the overall structure.
3-Bromo-6-methoxy-2-methylbenzoyl chloride: Contains similar functional groups but has a different core structure.
Uniqueness
6-METHOXY-2-[(3-METHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is unique due to its specific combination of functional groups and the benzodiazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
IUPAC Name |
6-methoxy-2-[(3-methylphenoxy)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-4-3-5-13(8-11)20-10-16-17-14-7-6-12(19-2)9-15(14)18-16/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJSYAPZOOTDPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NC3=C(N2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(2-fluoro-5-methoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4912393.png)

![2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B4912423.png)
![{2-HYDROXY-3-[N-(2-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE](/img/structure/B4912429.png)

![7-[(2,4-Dimethylphenyl)carbamoyl]tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid](/img/structure/B4912441.png)
![N-(2-(4-chlorophenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B4912444.png)

![1-(2-naphthyl)-2-{[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]thio}ethanone](/img/structure/B4912468.png)
![1-{3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propyl}-2-pyrrolidinone](/img/structure/B4912469.png)
![N-cyclopropyl-4-methoxy-3-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4912485.png)


![(6-chloro-2,3-difluorophenyl)-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B4912500.png)
